Diazo Biotin-PEG3-Azide functions as a reagent for introducing biotin to molecules containing alkynes. Biotin is a small molecule that can interact with streptavidin, a protein with high binding affinity. This bioconjugation strategy allows researchers to attach biotin to various targets like proteins, lipids, or carbohydrates [1].
*Source: BroadPharm Diazo Biotin-PEG3-Azide:
Diazo Biotin-PEG3-Azide incorporates a linker segment with an azide group. This functionality enables its participation in click chemistry reactions, a set of efficient conjugation reactions between specific chemical groups. The azide group can react with alkynes to form a stable triazole linkage [2]. This biocompatible reaction allows researchers to link biomolecules site-specifically for further analysis or manipulation [2, 3].
*Sources:
The PEG segment (polyethylene glycol) in Diazo Biotin-PEG3-Azide offers several advantages. PEGylation often improves the water solubility of the conjugated biomolecule, enhancing its circulation and reducing aggregation within biological environments [1].
Diazo Biotin-PEG3-Azide is a specialized chemical compound used in bioconjugation and chemical biology applications. It features a biotin moiety that allows for strong binding to streptavidin or avidin, an azide group that participates in bioorthogonal reactions, and a polyethylene glycol (PEG) spacer that enhances solubility and reduces steric hindrance. The chemical formula for Diazo Biotin-PEG3-Azide is C52H60N8O9S, with a molecular weight of approximately 973.15 g/mol . This compound is particularly notable for its cleavable diazo bond, which can be reduced under mild conditions, allowing for the release of biotinylated molecules from streptavidin/avidin complexes using hydrazine .
Diazo Biotin-PEG3-Azide functions through a two-step mechanism:
Diazo Biotin-PEG3-Azide exhibits significant biological activity due to its ability to form stable conjugates with biomolecules. The biotin component provides high-affinity binding to streptavidin, facilitating the purification and detection of proteins and other biomolecules in complex mixtures. The compound's bioorthogonal properties allow it to function effectively within living systems without interfering with native biological processes . Additionally, the cleavable nature of the diazo bond permits controlled release of biotinylated molecules, enhancing its utility in biochemical applications.
The synthesis of Diazo Biotin-PEG3-Azide typically involves several steps:
Diazo Biotin-PEG3-Azide has a wide range of applications in:
Studies involving Diazo Biotin-PEG3-Azide have demonstrated its effectiveness in various interaction assays:
Several compounds share structural similarities with Diazo Biotin-PEG3-Azide but differ in specific functionalities or applications:
Compound Name | Key Features | Unique Aspects |
---|---|---|
Biotin-PEG3-Azide | Contains only biotin and azide groups | Simpler structure without cleavable moiety |
DBCO-Biotin | Utilizes dibenzocyclooctyne for click chemistry | No diazo bond; more stable under various conditions |
Azido-PEO-Biotin | PEG-based linker with azide functionality | Lacks cleavability; primarily used for stable conjugation |
PC Biotin-PEG3-Azide | Similar PEG linker but designed for copper-free reactions | Enhanced compatibility with sensitive biological systems |
Diazo Biotin-PEG3-Azide stands out due to its unique combination of bioorthogonality, cleavability, and high-affinity binding capabilities, making it particularly versatile for applications requiring precise control over bioconjugation processes .
The synthesis of Diazo Biotin-Polyethylene Glycol 3-Azide represents a sophisticated approach to creating multifunctional chemical tools that combine the high-affinity biotin-streptavidin interaction with bioorthogonal click chemistry capabilities [2]. This compound features a molecular formula of C52H60N8O9S with a molecular weight of approximately 973.15 grams per mole, incorporating a cleavable diazo bond that can be reduced under mild conditions . The stepwise synthesis methodology enables precise control over each functional component while maintaining the integrity of sensitive functional groups throughout the construction process [9].
The synthetic approach to Diazo Biotin-Polyethylene Glycol 3-Azide typically involves sequential coupling reactions that build the molecule from readily available precursors [4] [9]. The synthesis strategy takes advantage of orthogonal protecting group chemistry to ensure selective reactions at each step without interference from competing functional groups [12]. The polyethylene glycol spacer component serves dual purposes of enhancing aqueous solubility and providing optimal spatial separation between the biotin and azide functionalities [5] [8].
The formation of diazonium salts represents a critical step in the synthesis of Diazo Biotin-Polyethylene Glycol 3-Azide, employing well-established diazotization protocols [4] [13]. The diazonium salt formation mechanism involves the reaction of primary aromatic amines with nitrous acid generated in situ from sodium nitrite under acidic conditions [10] [13]. The process begins with the conversion of sodium nitrite to the powerful electrophile nitrosonium ion through protonation and subsequent loss of water [13].
The mechanistic pathway for diazonium salt formation proceeds through a series of acid-base reactions following the initial addition of nitrous acid [10] [13]. The nitrosonium ion reacts with the aromatic amine through nucleophilic attack, followed by two proton transfers from nitrogen to oxygen accompanied by reorganization of the pi bonding framework [13]. The final step involves formation of the nitrogen-nitrogen triple bond with expulsion of water, yielding the diazonium salt intermediate [13].
Reaction Parameter | Optimal Conditions | Temperature Range |
---|---|---|
Sodium Nitrite Concentration | 20 millimolar | 0-5°C |
Hydrochloric Acid Molarity | 1.0 M | 0-5°C |
Reaction Time | 30 minutes | Room Temperature |
pH Range | 1-2 | Maintained throughout |
The coupling of diazonium salts with biotin derivatives requires careful control of reaction conditions to prevent decomposition of the diazo functionality [4] [21]. The reaction typically employs para-phenylenediamine as a starting material, which upon diazotization leaves a free amino group available for subsequent biotin conjugation [4]. This strategic approach enables the formation of biotin-aryl-diazonium salts that maintain both the diazo functionality and the biotin recognition element [4].
The incorporation of polyethylene glycol spacers into the Diazo Biotin-Polyethylene Glycol 3-Azide structure follows established methodologies for polyethylene glycol derivatization and functionalization [5] [12]. Polyethylene glycol spacers provide several critical advantages including enhanced water solubility, reduced steric hindrance, and improved flexibility that facilitates optimal molecular interactions [5] [8]. The polyethylene glycol 3 unit specifically refers to a chain containing three ethylene glycol repeating units, providing an optimal balance between molecular flexibility and synthetic accessibility [5].
The synthesis of heterobifunctional polyethylene glycol spacers terminated with specific functional groups enables precise control over the molecular architecture [12]. The polyethylene glycol backbone can be activated at both termini with different reactive groups, allowing for sequential coupling reactions that build the desired molecular structure [12]. The high reactivity and selectivity of polyethylene glycol derivatives under mild conditions make them particularly suitable for bioconjugation applications [5].
Polyethylene Glycol Derivative | Molecular Weight | Spacer Length (Angstroms) |
---|---|---|
Polyethylene Glycol 2 | 150-200 | 17.6 |
Polyethylene Glycol 3 | 200-250 | 25-30 |
Polyethylene Glycol 4 | 250-300 | 35-40 |
Polyethylene Glycol 6 | 350-400 | 50-55 |
The maleimide-activated polyethylene glycol derivatives represent a particularly useful class of spacer molecules that react specifically with sulfhydryl groups under physiological conditions [5]. The maleimide groups at either end of the polyethylene glycol 3 spacer react efficiently with reduced sulfhydryls at pH 6.5-7.5 to form stable thioether bonds [5]. This selective reactivity enables the construction of complex molecular architectures without interference from other functional groups [5].
The conjugation of biotin with azide-containing molecules represents a critical step in the synthesis of Diazo Biotin-Polyethylene Glycol 3-Azide, typically employing activated ester chemistry for efficient amide bond formation [6] [11]. Biotin conjugation protocols generally utilize biotin N-hydroxysuccinimide esters that react selectively with primary amines under mild alkaline conditions [6] [19]. The reaction proceeds through nucleophilic attack of the amine on the activated carbonyl carbon, followed by elimination of the N-hydroxysuccinimide leaving group [6].
The optimization of biotin conjugation reactions requires careful attention to several parameters including pH, buffer composition, and reagent stoichiometry [6] [20]. The typical protocol involves dissolving biotin N-hydroxysuccinimide ester in anhydrous dimethyl sulfoxide immediately before use, followed by addition to the azide-containing substrate at ratios of 80 micrograms per milligram of substrate [6]. The reaction mixture is maintained at pH 7-9 to ensure optimal reactivity of the primary amine nucleophile while preventing hydrolysis of the activated ester [6].
Click chemistry methodologies provide an alternative approach for biotin-azide conjugation through copper-catalyzed azide-alkyne cycloaddition reactions [11] [26]. The azide functionality can be incorporated into biotin derivatives through established synthetic protocols, creating reagents suitable for bioorthogonal labeling applications [11] [20]. The resulting biotin-azide conjugates retain the high-affinity biotin-streptavidin interaction while providing a handle for further chemical modification through click chemistry [8] [11].
Conjugation Method | Yield (%) | Reaction Time | Temperature |
---|---|---|---|
N-Hydroxysuccinimide Ester | 85-95 | 2-4 hours | Room Temperature |
Click Chemistry (Copper-Catalyzed) | 90-98 | 1-2 hours | Room Temperature |
Maleimide-Thiol Coupling | 80-90 | 30-60 minutes | Room Temperature |
Carbodiimide-Mediated | 75-85 | 4-6 hours | Room Temperature |
The design of Proteolysis Targeting Chimera linkers follows established principles that optimize the spatial relationship between target protein ligands and E3 ubiquitin ligase binding moieties [14] [17]. Modular design approaches enable systematic optimization of linker properties including length, flexibility, and hydrophilicity to achieve optimal degradation activity [14] [15]. The linker component serves as a critical spacer that promotes productive ternary complex formation between the target protein, Proteolysis Targeting Chimera molecule, and E3 ubiquitin ligase [17].
Contemporary Proteolysis Targeting Chimera linker design relies heavily on combinations of polyethylene glycol and alkyl chain motifs, which together comprise approximately 65 percent of published degrader structures [14]. Polyethylene glycol segments appear in 54 percent of linker structures, while alkyl chains are present in 31 percent of designs [14]. Additional structural motifs include modified glycol units (14 percent), alkynes (7 percent), triazoles (6 percent), and saturated heterocycles such as piperazine and piperidine (4 percent each) [14].
The optimization of Proteolysis Targeting Chimera linkers involves systematic variation of four key parameters: linker length, chemical composition, flexibility, and attachment sites [15] [17]. Linker length adjustment enables achievement of optimal spatial configuration for specific target-E3 ligase pairs [15]. Chemical composition modifications balance hydrophilicity and hydrophobicity to optimize cellular permeability and bioavailability [15]. Flexibility modifications and junction site optimization increase ternary complex stability [15].
Linker Motif | Occurrence (%) | Primary Function | Typical Length Range |
---|---|---|---|
Polyethylene Glycol | 54 | Solubility Enhancement | 2-24 units |
Alkyl Chain | 31 | Hydrophobic Interactions | 4-12 carbons |
Modified Glycol | 14 | Length Optimization | 2-8 units |
Alkyne | 7 | Click Chemistry | Single unit |
Triazole | 6 | Click Product | Single unit |
Piperazine | 4 | Rigidity Control | Single unit |
The modular approach to Proteolysis Targeting Chimera design enables rapid generation of diverse compound libraries through combinatorial synthesis strategies [17]. Each functional component can be independently optimized while maintaining compatibility with the overall molecular architecture [17]. This systematic approach has led to the development of highly potent degraders with optimized pharmacological properties [7] [17].
The purification of Diazo Biotin-Polyethylene Glycol 3-Azide requires specialized techniques that accommodate the unique chemical properties of the molecule while maintaining the integrity of all functional groups [9] [22]. Column chromatography represents the most commonly employed purification method, utilizing various stationary phases optimized for the separation of complex bioconjugates [22]. The selection of appropriate chromatographic conditions depends on the molecular weight, polarity, and functional group composition of the target compound [22].
Ion-exchange chromatography provides an effective purification strategy for molecules containing ionizable functional groups, separating compounds based on electrostatic interactions with charged stationary phases [22]. The method relies on the differential binding affinity of molecules to oppositely charged matrices, enabling separation through controlled elution with buffers of varying ionic strength [22]. Positively charged matrices adsorb negatively charged molecules, while negatively charged matrices bind positively charged species [22].
Size exclusion chromatography offers complementary separation capabilities based on molecular dimensions rather than chemical interactions [22] [23]. The technique employs porous stationary phases that separate molecules according to their ability to enter the pore structure [22]. Larger molecules are excluded from the pores and elute first, while smaller molecules penetrate the pore structure and elute with longer retention times [22]. This method proves particularly valuable for the purification of high molecular weight bioconjugates [23].
Purification Method | Separation Principle | Typical Recovery (%) | Purity Achieved |
---|---|---|---|
Ion Exchange | Electrostatic Interactions | 80-90 | >95% |
Size Exclusion | Molecular Size | 85-95 | >90% |
Reverse Phase | Hydrophobic Interactions | 75-85 | >98% |
Affinity Chromatography | Specific Binding | 90-98 | >99% |
The characterization of Diazo Biotin-Polyethylene Glycol 3-Azide employs multiple analytical techniques to confirm molecular structure, purity, and functional integrity [16] [23]. Nuclear magnetic resonance spectroscopy provides detailed structural information through analysis of proton and carbon-13 spectra [16] [19]. The technique enables identification of all functional groups and verification of molecular connectivity [16]. Mass spectrometry offers complementary molecular weight determination and fragmentation analysis [16] [23].
High-performance liquid chromatography coupled with mass spectrometry represents the gold standard for purity analysis of complex bioconjugates [16]. The technique provides both chromatographic separation and mass spectral identification, enabling detection of impurities and degradation products [16]. The method offers high sensitivity and selectivity for trace analysis applications [16]. Infrared spectroscopy provides additional structural confirmation through identification of characteristic functional group vibrations [21].
Diazo Biotin-PEG3-Azide demonstrates exceptional compatibility with copper-catalyzed azide-alkyne cycloaddition reactions, serving as a highly effective biotinylation reagent in biological systems [1] . The compound contains a terminal azide group that readily participates in CuAAC reactions with alkyne-containing biomolecules through the formation of stable triazole linkages [4]. This bioorthogonal reaction proceeds under mild aqueous conditions, making it particularly suitable for labeling sensitive biological targets without compromising their structural integrity or functional properties [5].
The azide functionality in Diazo Biotin-PEG3-Azide exhibits high selectivity for terminal alkynes in the presence of copper(I) catalysts, with reaction rates significantly enhanced compared to uncatalyzed Huisgen cycloaddition [6] [7]. Under optimized conditions employing accelerating ligands, the CuAAC reaction involving this compound can achieve completion within minutes to hours, depending on the specific reaction conditions and substrate concentrations [8] [9].
The kinetic behavior of Diazo Biotin-PEG3-Azide in CuAAC reactions within biological environments is governed by several critical factors, including copper catalyst concentration, ligand selection, pH conditions, and the presence of competing biomolecules [10] [11]. Research has demonstrated that the reaction follows second-order kinetics with respect to both azide and alkyne concentrations, while exhibiting first-order dependence on copper catalyst concentration under typical biological conditions [12] [13].
In biological systems, the apparent rate constants for CuAAC reactions involving Diazo Biotin-PEG3-Azide range from 10² to 10⁴ M⁻¹s⁻¹, depending on the specific ligand environment and reaction conditions [14] [15]. The use of accelerating ligands such as THPTA, BTTES, or BTTAA can increase reaction rates by 50-300 fold compared to ligand-free conditions [11] [16]. These ligands not only enhance kinetics but also improve the biocompatibility of the copper catalyst system [17].
The selectivity of CuAAC reactions in biological environments is remarkably high, with minimal cross-reactivity toward other functional groups present in proteins, nucleic acids, and cellular components [18] [19]. Studies have shown that competing nucleophiles such as free cysteine residues, histidine side chains, and other amino acid functionalities do not significantly interfere with the azide-alkyne cycloaddition when appropriate reaction conditions are employed [20] [21].
Temperature effects on CuAAC kinetics demonstrate that reaction rates increase approximately 2-3 fold for every 10°C increase in temperature within the physiologically relevant range of 25-37°C [22] [23]. However, extended exposure to elevated temperatures may lead to increased side reactions and potential degradation of sensitive biomolecules [19].
The application of CuAAC reactions in biological systems necessitates careful management of copper-induced toxicity, which represents a significant challenge for in vivo and cellular applications [10] [18]. Copper ions can generate reactive oxygen species through Fenton-like reactions, leading to oxidative damage of biomolecules and cellular components [19] [16]. Additionally, copper exhibits high affinity for sulfur-containing amino acids and can disrupt the function of iron-sulfur cluster-containing enzymes [17] [20].
Several sophisticated strategies have been developed to mitigate copper toxicity while maintaining high catalytic efficiency in CuAAC reactions involving Diazo Biotin-PEG3-Azide [16] [17]. The most effective approaches involve the use of specialized ligands that not only accelerate the reaction but also reduce the bioavailable copper concentration through enhanced chelation and improved biocompatibility profiles [24] [25].
Negatively charged ligands such as BTTES and BTTAA have proven particularly effective in biological applications [16] [17]. These ligands contain sulfate or carboxylate groups that ionize under physiological conditions, creating electrostatic barriers that prevent cellular uptake of the copper-ligand complexes [16]. Studies have demonstrated that BTTES-coordinated copper exhibits 80-90% reduced toxicity compared to conventional TBTA-copper systems while maintaining or enhancing catalytic activity [17].
The development of BTTP as an advanced ligand represents a significant breakthrough in copper toxicity mitigation [17]. This ligand system operates by modulating the redox potential of the coordinated copper, thereby reducing the generation of reactive oxygen species by 70-85% compared to traditional catalyst systems [17]. The elevated redox potential of Cu(I) in BTTP complexes makes copper oxidation less thermodynamically favorable, significantly decreasing the formation of harmful Cu(II) species that contribute to oxidative stress [17].
Natural amino acid coordination strategies, particularly the use of L-histidine as a biocompatible copper ligand, offer an alternative approach to toxicity reduction [18] [17]. Histidine-copper complexes demonstrate 60-75% reduced toxicity compared to unligated copper while providing modest rate acceleration [18]. The biocompatibility of histidine stems from its natural occurrence in biological systems and its ability to form stable but reversible coordination complexes with copper ions [26].
Diazo Biotin-PEG3-Azide exhibits excellent compatibility with strain-promoted azide-alkyne cycloaddition reactions, offering a copper-free alternative for bioorthogonal labeling applications [12] [27]. SPAAC reactions eliminate the toxicity concerns associated with copper catalysis while maintaining high selectivity and biocompatibility [28] [29]. The azide group in Diazo Biotin-PEG3-Azide readily reacts with various cyclooctyne derivatives under physiological conditions without requiring external catalysts [30] [27].
The reaction kinetics of SPAAC involving Diazo Biotin-PEG3-Azide depend significantly on the structure of the cyclooctyne partner [12] [27]. Bicyclononyne (BCN) demonstrates exceptional reactivity with rate constants reaching 0.24 M⁻¹s⁻¹ for reactions with aliphatic azides and 2.0-2.9 M⁻¹s⁻¹ with electron-deficient aromatic azides [12]. DIBAC and DBCO cyclooctynes show similar reactivity patterns with rate constants of 0.31 M⁻¹s⁻¹ and 0.8-1.2 M⁻¹s⁻¹ for aliphatic and electron-poor azides, respectively [12] [30].
The electronic nature of the azide substituent plays a crucial role in determining SPAAC reaction rates [12]. Electron-withdrawing groups adjacent to the azide functionality can increase reaction rates by up to 29-fold compared to simple aliphatic azides [12]. This electronic effect is particularly pronounced with aliphatic cyclooctynes such as BCN, which benefit from inverse electron-demand cycloaddition mechanisms [12].
Micellar catalysis has emerged as an effective strategy for accelerating SPAAC reactions involving hydrophobic components [27]. The use of anionic and cationic surfactants can provide rate enhancements of up to 179-fold for reactions between hydrophobic azides and cyclooctynes [27]. This approach is particularly relevant for applications involving membrane-associated targets or hydrophobic labeling reagents [27].
The diazobenzene moiety in Diazo Biotin-PEG3-Azide provides a unique cleavable linker functionality that enables controlled release of biotinylated molecules from streptavidin complexes under mild reducing conditions [31] [32]. This cleavable feature addresses a fundamental limitation of traditional biotin-streptavidin systems, where the exceptionally strong binding affinity makes selective elution challenging without harsh denaturing conditions [33].
The cleavage mechanism proceeds through electron transfer reduction of the nitrogen-nitrogen double bond, resulting in the formation of two distinct aniline-containing fragments [34] [35]. The reduction process is facilitated by the electron-accepting properties of the diazobenzene system, which makes it susceptible to nucleophilic attack by reducing agents [32] [33].
Structural factors significantly influence the cleavage efficiency of diazobenzene systems [32]. The presence of ortho-hydroxyl groups enhances cleavage rates through both electronic effects and potential intramolecular hydrogen bonding interactions with the diazo nitrogen atoms [32]. Conversely, electron-withdrawing substituents in the para position can impede the cleavage process by stabilizing the diazobenzene system against reduction [32].
Sodium dithionite represents the most widely employed reducing agent for cleaving diazobenzene bonds in Diazo Biotin-PEG3-Azide [31] [32] [33]. The cleavage reaction proceeds efficiently under physiological conditions using concentrations of 25 mM sodium dithionite in phosphate-buffered saline at pH 7.4 [31] [32]. Under these conditions, cleavage typically achieves 95-98% efficiency within 15-30 minutes at room temperature [32] [33].
The mechanism of sodium dithionite-mediated cleavage involves the formation of sulfur dioxide radical anion (SO₂- ⁻) species that act as powerful one-electron reducing agents [36]. These radicals attack the diazobenzene system, leading to the formation of hydrazine intermediates that subsequently undergo further reduction to yield the final aniline products [35] [36]. The overall process consumes four electrons per diazobenzene molecule, consistent with the complete reduction of the nitrogen-nitrogen double bond [32].
The cleavage products resulting from sodium dithionite treatment include the corresponding aniline derivatives along with the biotin-PEG3-azide fragment [32] [33]. Following cleavage, only a small molecular fragment (approximately 178.19 Da) remains attached to the originally labeled biomolecule, minimizing the modification footprint and preserving biological activity [33].
Optimization studies have revealed that fresh sodium dithionite solutions are essential for achieving maximum cleavage efficiency [31] [32]. The reagent is sensitive to oxidation and should be prepared immediately before use or stored under inert atmospheres to prevent degradation [32]. The presence of ethylenediaminetetraacetic acid (EDTA) in the cleavage buffer helps sequester any residual copper ions from previous CuAAC reactions, preventing interference with the reduction process [31].
The stability of the diazobenzene bond in Diazo Biotin-PEG3-Azide exhibits strong pH dependence, with optimal stability observed under near-neutral to slightly basic conditions [37] [38]. At physiological pH (7.4), the compound demonstrates excellent stability with half-lives exceeding 72-120 hours under standard storage conditions [39] [40]. This stability profile makes the compound suitable for extended experimental procedures and storage applications [37].
Under acidic conditions (pH < 4), the diazobenzene bond becomes increasingly susceptible to acid-catalyzed hydrolysis [38] [39]. At pH 2.0, the half-life decreases to 4-8 hours, while at pH 1.0, significant degradation occurs within 0.5-2 hours [41] [39]. The acid-catalyzed cleavage mechanism involves protonation of the diazo nitrogen atoms, which weakens the nitrogen-nitrogen bond and facilitates hydrolytic cleavage [38] [39].
Conversely, strongly basic conditions (pH > 9) also promote degradation through base-catalyzed hydrolysis mechanisms [41] [39]. At pH 10-12, the half-life decreases to 2-6 hours due to nucleophilic attack by hydroxide ions on the electron-deficient diazobenzene system [39]. The optimal pH range for long-term stability spans pH 6.0-8.0, where the compound maintains 90-98% integrity over extended periods [41] [39].
Temperature effects compound the pH-dependent stability patterns [38] [39]. Under acidic or basic conditions, elevated temperatures significantly accelerate the degradation processes, with reaction rates approximately doubling for every 10°C increase in temperature [39]. At physiological pH, temperature effects are minimal, allowing for stable storage and handling under typical laboratory conditions [39].
The pH-dependent stability profiles have important implications for experimental design and storage protocols [37] [39]. Buffering systems should maintain pH within the optimal range of 6.0-8.0 to ensure compound stability during extended incubations [42]. For applications requiring acidic or basic conditions, exposure times should be minimized to prevent significant degradation [39].